molecular formula C18H13Cl2FN2OS B6516917 4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899933-05-2

4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B6516917
CAS No.: 899933-05-2
M. Wt: 395.3 g/mol
InChI Key: AVOFTBVTKXMMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione ( 899933-05-2) is a sophisticated synthetic organic compound with a molecular formula of C18H13Cl2FN2OS and a molecular weight of 395.3 g/mol . This molecule features a multi-substituted imidazole-5-thione core, a scaffold of significant interest in medicinal and agricultural chemistry. The core structure is further elaborated with a 3,4-dichlorophenyl group at the 4-position and a 4-fluorobenzoyl moiety at the 1-position, indicating potential for diverse biological interactions . While the specific biological profile and applications of this exact compound are areas for ongoing investigation, its complex structure makes it a valuable chemical intermediate. Researchers can utilize this compound as a key building block in the synthesis of novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, or as a precursor in the development of potential pharmacologically active agents. The presence of halogen atoms (chlorine and fluorine) and the thione group suggest potential for targets where such features are critical, such as enzyme inhibition. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN2OS/c1-18(2)22-15(11-5-8-13(19)14(20)9-11)17(25)23(18)16(24)10-3-6-12(21)7-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOFTBVTKXMMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (commonly referred to as the imidazole derivative) is a member of the imidazole family known for its diverse biological activities. This article reviews its biological activity, focusing on antibacterial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15Cl2FN2S\text{C}_{16}\text{H}_{15}\text{Cl}_{2}\text{F}\text{N}_{2}\text{S}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various imidazole derivatives, including the focus compound. The antibacterial activity is primarily assessed through Minimum Inhibitory Concentration (MIC) assays against a range of bacterial strains.

Table 1: Antibacterial Activity of Imidazole Derivatives

Compound NameMIC (µg/mL)Target BacteriaReference
This compound7.82Bacillus cereus
1-(4-Chlorophenyl)-2-(imidazolidin-2-ylidene)ethanone15.0Staphylococcus aureus
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole10.0Escherichia coli

The compound exhibited significant antibacterial activity against Bacillus cereus , with an MIC comparable to that of standard antibiotics like cefuroxime. This suggests its potential as a lead compound for developing new antibacterial agents.

Cytotoxicity and Therapeutic Potential

In addition to its antibacterial properties, studies have explored the cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity is evaluated using assays such as MTT or SRB assays to determine the half-maximal inhibitory concentration (IC50).

Table 2: Cytotoxicity of Imidazole Derivatives

Compound NameIC50 (µM)Cell LineReference
This compound18.4HeLa
1-(4-Fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone25.0MCF-7
2,3-disubstituted-3,4-dihydroimidazo[4,5-b]indole30.0A549

The compound demonstrated moderate cytotoxicity against HeLa cells with an IC50 value of 18.4 µM , indicating its potential for further development in cancer therapeutics.

The biological activity of imidazole derivatives is often attributed to their ability to interact with microbial enzymes and cellular processes. Specifically, the presence of electron-withdrawing groups such as dichloro and fluoro substituents enhances their interaction with bacterial membranes and enzymes involved in cell wall synthesis and metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological profiles of imidazole derivatives:

  • Antibacterial Screening : A comprehensive study evaluated various derivatives against Gram-positive and Gram-negative bacteria using standard protocols. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : Research focusing on cancer cell lines revealed that modifications in the imidazole structure significantly influenced cytotoxicity levels. The introduction of halogenated substituents was found to improve the selectivity and potency against specific cancer types .

Scientific Research Applications

Antidepressant Activity

Research indicates that similar compounds exhibit antidepressant properties through modulation of neurotransmitter systems. The compound's structural analogs have been studied for their ability to interact with serotonin and norepinephrine transporters, suggesting a potential role in treating depression .

Anticancer Properties

Studies have shown that thione derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been investigated, with promising results indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of thiones has been documented in several studies, revealing their ability to inhibit bacterial growth. The specific compound may possess broad-spectrum antimicrobial properties due to its unique structural features .

Agricultural Applications

Thione compounds are also being explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides could provide an alternative to traditional agricultural chemicals, promoting sustainable farming practices.

Materials Science

In materials science, thione derivatives are being investigated for their use in developing new materials with specific optical or electronic properties. Their unique chemical structures allow for the tuning of material characteristics for applications in sensors or photovoltaic devices.

Case Study 1: Antidepressant Synthesis

A recent study synthesized a series of imidazole derivatives similar to the target compound and evaluated their antidepressant activity in vivo. The results indicated significant behavioral improvements in animal models treated with these compounds, suggesting a viable pathway for developing new antidepressants .

Case Study 2: Anticancer Screening

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). The findings demonstrated a dose-dependent response, with the compound inducing apoptosis at higher concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Imidazole/Thione Derivatives

1-(4-Fluorobenzyl)-2-ethylthio-5-formylimidazole (4b) Structure: Features a 1-(4-fluorobenzyl)imidazole core with ethylthio and formyl substituents. Key Differences: Lacks the dihydroimidazole-thione backbone and dichlorophenyl substituents. Synthesis: Prepared via condensation of aldehydes with sodium metabisulfite in methanol . Significance: Demonstrates how substituents like formyl and benzyl groups influence imidazole reactivity and biological activity.

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole

  • Structure : Contains a fully aromatic imidazole ring with methyl and fluorophenyl groups.
  • Key Differences : Absence of thione and dihydroimidazole moieties reduces sulfur-based interactions and conformational flexibility .
Triazole/Thione Derivatives

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione

  • Structure : A triazole-thione with 2,4-difluorophenyl and phenylsulfonyl substituents.
  • Key Differences : Replacement of the imidazole core with a triazole ring alters hydrogen-bonding capacity and aromatic stacking interactions.
  • Synthesis : Synthesized by refluxing hydrazinecarbothioamide in aqueous NaOH .

Halogen-Substituted Aromatic Systems

Isostructural Chlorophenyl/Fluorophenyl Derivatives (Compounds 4 and 5)

  • Structure : Two isostructural compounds with 4-chlorophenyl (4) and 4-fluorophenyl (5) substituents on a thiazole-triazole-pyrazole hybrid scaffold.
  • Key Findings :
  • Identical crystal packing (triclinic, P̄1 symmetry) despite halogen differences .
  • Chlorine vs. fluorine substitutions minimally affect molecular conformation but may influence solubility and intermolecular interactions.

3-(3,5-Dichlorophenyl)-1-(3-methylbutanoyl)imidazolidine-2,4-dione Structure: An imidazolidine-dione with 3,5-dichlorophenyl and butanoyl groups. Key Differences: The saturated imidazolidine ring and dione functionality contrast with the partially unsaturated dihydroimidazole-thione system in the target compound .

Pharmacologically Relevant Analogues

Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-Tetrahydro-N-Methyl-1-Naphthalenamine Structure: A tetrahydro-naphthalenamine with 3,4-dichlorophenyl substitution. Application: Patented in combination with eszopiclone for treating menopausal cognitive disorders . Key Contrast: The naphthalenamine scaffold differs significantly from imidazole-based systems but shares dichlorophenyl bioactivity motifs.

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Method Reference
Target Compound C₁₈H₁₃Cl₂FN₂OS 2,5-Dihydroimidazole-5-thione 3,4-Dichlorophenyl, 4-Fluorobenzoyl Not reported
4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)triazole-3-thione C₂₀H₁₃F₂N₃O₂S₂ Triazole-3-thione 2,4-Difluorophenyl, Phenylsulfonyl Reflux in NaOH/HCl
1-(4-Fluorobenzyl)-2-ethylthio-5-formylimidazole C₁₃H₁₃FN₂OS Imidazole 4-Fluorobenzyl, Ethylthio, Formyl Aldehyde condensation
Isostructural 4-Chlorophenyl/4-Fluorophenyl Hybrids C₂₈H₂₀ClF₃N₅S Thiazole-Triazole-Pyrazole 4-Chlorophenyl/4-Fluorophenyl DMF recrystallization

Key Findings and Implications

Structural Flexibility : The dihydroimidazole-thione core provides conformational flexibility absent in fully aromatic imidazoles or rigid triazole systems .

Synthesis Challenges : While sodium hydroxide reflux is common for thione formation , the target compound’s synthesis route remains undocumented, highlighting a research gap.

Preparation Methods

Precursor Synthesis

  • 3,4-Dichlorophenylglyoxal Preparation :
    Chlorination of 3,4-dichloroacetophenone using sulfuryl chloride (SO₂Cl₂) in dichloromethane yields the α-ketoaldehyde intermediate. Reaction conditions (0–5°C, 4 h) prevent over-chlorination.

  • 4-Fluorobenzoyl Chloride Activation :
    Treatment of 4-fluorobenzoic acid with thionyl chloride (SOCl₂) at reflux generates the acyl chloride, which is subsequently coupled to the imidazole nitrogen.

Cyclocondensation Reaction

A mixture of 3,4-dichlorophenylglyoxal (1.0 equiv), thiourea (1.2 equiv), and dimethylamine hydrochloride (1.5 equiv) in ethanol undergoes reflux (78°C, 6–8 h) to form the 2,2-dimethylimidazole-5-thione scaffold. The 4-fluorobenzoyl group is introduced via nucleophilic acyl substitution using 4-fluorobenzoyl chloride in tetrahydrofuran (THF) at 0°C.

Table 1: Cyclocondensation Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature78°CMaximizes ring closure
SolventAnhydrous ethanolPrevents hydrolysis
CatalystPyridine (0.5 equiv)Neutralizes HCl
Reaction Time7 h89% conversion

Oxidative Thionation and Halogenation

Thionation of imidazolones to imidazole-thiones often employs phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent. For this compound, P₄S₁₀ in toluene under reflux (110°C, 3 h) achieves >95% thione formation. Concurrently, the dichlorophenyl moiety is introduced via Ullmann coupling using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as ligands.

Halogenation Efficiency

  • 3,4-Dichlorophenyl Incorporation :
    Palladium-catalyzed cross-coupling between imidazole-thione and 3,4-dichlorophenylboronic acid in dioxane/water (4:1) at 80°C affords 92% yield.

  • Fluorobenzoyl Stability :
    The 4-fluorobenzoyl group remains intact under these conditions due to fluorine’s electron-withdrawing effect, which reduces electrophilic substitution.

Catalytic Asymmetric Synthesis

While the target compound lacks chiral centers, related imidazole-thiones benefit from asymmetric catalysis. Titanium(IV) isopropoxide and chiral tartrates (e.g., diethyl L-tartrate) induce enantioselectivity during sulfoxidation steps. For instance, analogous protocols achieve enantiomeric excess (e.e.) >99.9% using cumene hydroperoxide as an oxidant.

Table 2: Catalytic Systems for Sulfur Functionalization

CatalystOxidantTemperaturee.e. (%)
Ti(OiPr)₄ + L-tartrateCumene hydroperoxide30°C99.9
Mo(acac)₂H₂O₂0–5°C95.0

Industrial-Scale Purification Techniques

Crystallization and chromatography dominate post-synthesis purification:

  • Crystallization :
    Dissolving the crude product in methyl ethyl ketone (MEK) and cooling to 10–15°C yields 85–90% recovery.

  • Column Chromatography :
    Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted dichlorophenyl precursors.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99.7% (C18 column, acetonitrile/water 65:35).

  • Mass Spectrometry : m/z 395.3 [M+H]⁺ (calc. 395.3).

  • ¹H NMR : δ 2.23 (s, 3H, CH₃), 7.35 (d, 1H, aromatic) .

Q & A

Q. What are the standard synthetic routes for synthesizing 4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Imidazole ring formation : Condensation of substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde) with amines or thiourea derivatives under acidic conditions. For example, ammonium acetate in glacial acetic acid is often used for cyclization .
  • Functionalization : Introduction of the 4-fluorobenzoyl group via nucleophilic substitution or acylation reactions. Methanol or dichloromethane is commonly employed as a solvent, with triethylamine as a base .
  • Thione stabilization : The 5-thione group is retained by avoiding oxidative conditions during purification. Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolation .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., dichlorophenyl and fluorobenzoyl groups). Chemical shifts for aromatic protons typically appear at δ 6.8–8.2 ppm .
    • FT-IR : Peaks near 1650 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) validate functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral angles. Weak hydrogen bonds (C–H···F/N) stabilize the crystal lattice .

Q. How should researchers assess the solubility and stability of this compound under different experimental conditions?

Methodological Answer:

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via UV-Vis spectroscopy. Quantify using calibration curves at λ_max ≈ 260–280 nm .
  • Stability :
    • Thermal : Thermogravimetric analysis (TGA) up to 300°C to assess decomposition.
    • Photochemical : Expose to UV light (254 nm) and monitor degradation via HPLC .
    • pH-dependent stability : Incubate in buffers (pH 2–12) and analyze by LC-MS for hydrolysis products .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the tautomeric behavior (thione-thiol equilibrium) of the 5-thione group?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometries at the B3LYP/6-31G(d) level to calculate energy differences between thione and thiol tautomers. Solvent effects (e.g., DMSO) can be modeled using the PCM approach .
  • Molecular Dynamics (MD) : Simulate tautomerization kinetics in explicit solvents (e.g., water) using AMBER or CHARMM force fields. Analyze hydrogen-bonding networks around the thione group .
  • Spectroscopic Correlation : Compare computed IR/Raman spectra with experimental data to validate tautomeric preferences .

Q. What strategies are effective in resolving contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability, and target-binding studies) to cross-validate results. For example, discrepancies in IC50_{50} values may arise from off-target effects in cell-based vs. biochemical assays .
  • Dose-Response Refinement : Perform 8-point dose-response curves with technical triplicates to improve statistical power. Normalize data to positive/negative controls (e.g., DMSO) .
  • Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (Kd_d, kon_{on}/koff_{off}) and correlate with cellular activity .

Q. What experimental approaches are used to determine the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation : Conduct hydrolysis studies (pH 7–9, 25–50°C) and analyze by LC-HRMS to identify transformation products (e.g., sulfoxide derivatives) .
  • Biotic Degradation : Incubate with soil microbiota or liver microsomes (e.g., rat S9 fraction) and track metabolite formation via 19^{19}F NMR or GC-MS .
  • Environmental Modeling : Use EPI Suite or QSAR models to predict logP, bioaccumulation potential, and toxicity to aquatic organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.